molecular formula C11H11NO B1378527 3-(Aminomethyl)-2-naphthol CAS No. 1181563-65-4

3-(Aminomethyl)-2-naphthol

Cat. No.: B1378527
CAS No.: 1181563-65-4
M. Wt: 173.21 g/mol
InChI Key: RLMFDOKZEMMCKC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-naphthol: is an organic compound that features a naphthalene ring system substituted with an aminomethyl group at the third position and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aminomethylation of 2-naphthol: One common method involves the reaction of 2-naphthol with formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group at the third position.

    Reductive Amination: Another approach is the reductive amination of 2-naphthol with formaldehyde and an amine, using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods typically involve large-scale versions of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Aminomethyl)-2-naphthol can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various reduced forms of the naphthol.

    Substitution: Halogenated or nitro-substituted naphthols.

Scientific Research Applications

Chemistry:

    Catalysis: 3-(Aminomethyl)-2-naphthol can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Biological Probes: It can be used as a fluorescent probe in biological assays.

Industry:

    Dyes and Pigments: The compound can be used in the production of dyes and pigments due to its chromophoric properties.

    Polymers: It can be incorporated into polymer structures to modify their properties.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-2-naphthol exerts its effects depends on its interaction with specific molecular targets. For example, as a ligand in coordination chemistry, it can form stable complexes with metal ions, influencing catalytic activity. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    2-Naphthol: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.

    3-Aminonaphthalene: Lacks the hydroxyl group, affecting its solubility and reactivity.

    1-Naphthol: The hydroxyl group is positioned differently, leading to different chemical properties and reactivity.

Uniqueness: 3-(Aminomethyl)-2-naphthol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-(aminomethyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,13H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMFDOKZEMMCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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